Picumast dihydrochloride is a pharmaceutical compound primarily investigated for its therapeutic potential, particularly in the treatment of various medical conditions. The compound is a salt form of Picumast, which itself is a derivative of an active pharmaceutical ingredient known for its pharmacological properties.
Picumast dihydrochloride is synthesized through chemical processes that involve specific precursors and reagents. The compound has been the subject of various studies and patent applications that detail its synthesis, properties, and applications.
Picumast dihydrochloride falls under the category of pharmaceutical compounds and is classified as a drug substance. Its classification may also extend to specific therapeutic areas depending on its mechanism of action and target conditions.
The synthesis of Picumast dihydrochloride typically involves several steps, including the formation of the base compound followed by the addition of hydrochloric acid to form the dihydrochloride salt.
The synthesis may utilize various solvents and reagents to facilitate reactions, including alcohols or other organic solvents. Techniques such as refluxing or vacuum distillation are commonly employed to purify the final product.
The molecular structure of Picumast dihydrochloride can be represented by its chemical formula, which includes all constituent atoms arranged in a specific configuration. The exact structure can be determined using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.
Picumast dihydrochloride can participate in various chemical reactions, including:
The reaction conditions (temperature, solvent type, concentration) significantly influence the rate and outcome of these reactions. Kinetic studies may provide insights into reaction mechanisms and pathways.
The mechanism of action for Picumast dihydrochloride involves its interaction with biological targets within the body. This could include binding to specific receptors or enzymes that mediate physiological responses relevant to its therapeutic effects.
Research studies often employ assays to elucidate how Picumast dihydrochloride affects cellular pathways, including:
Picumast dihydrochloride has potential applications in various fields:
Picumast dihydrochloride possesses the systematic chemical name 7-[3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one dihydrochloride, reflecting its complex molecular architecture. The compound features a coumarin (benzopyranone) backbone with methyl substituents at the 3- and 4-positions, serving as the core pharmacophore. This structural moiety is connected via a propoxy linker to a 4-(p-chlorobenzyl)piperazine group that contributes significantly to receptor interactions. The dihydrochloride salt form enhances aqueous solubility and bioavailability compared to the free base [1] [3] [4].
The molecular formula for the free base is C~25~H~29~ClN~2~O~3~ (molecular weight: 440.96 g/mol), while the dihydrochloride salt form has the molecular formula C~25~H~31~Cl~3~N~2~O~3~ (molecular weight: 513.88 g/mol). The compound is achiral with no defined stereocenters or E/Z centers, simplifying its synthesis and quality control. Alternative designations include BM-15100, BM 15100, and the brand name Auteral®. The CAS registry number for the dihydrochloride salt is 39577-20-3, distinguishing it from the free base (CAS 39577-19-0) [1] [3] [4].
Table 1: Structural Identification of Picumast Dihydrochloride [1] [3] [4]
Property | Specification |
---|---|
Systematic Name | 7-[3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one dihydrochloride |
Molecular Formula (Salt) | C~25~H~31~Cl~3~N~2~O~3~ |
Molecular Weight (Salt) | 513.88 g/mol |
CAS Registry Number | 39577-20-3 |
SMILES Notation | CC~1~=C(C)C~2~=C(OC~1~=O)C=C(OCCCN~3~CCN(CC~4~=CC=C(Cl)C=C~4~)CC~3~)C=C~2~ |
InChI Key | USCSJAIWXWYTEH-UHFFFAOYSA-N (Free base) |
Stereochemistry | Achiral (no defined stereocenters) |
Picumast dihydrochloride presents as a solid powder with high purity (>98%) and stability when stored properly under dry, dark conditions at 0-4°C for short-term storage or -20°C for long-term preservation. The compound maintains stability for over three years when stored correctly, making it suitable for pharmaceutical development. PDH exhibits solubility in dimethyl sulfoxide (DMSO), which serves as the primary solvent for research formulations, but has limited aqueous solubility, a characteristic improved by its dihydrochloride salt formation [1] [4].
Elemental analysis reveals the following composition: Carbon (58.43%), Hydrogen (6.08%), Chlorine (20.70%), Nitrogen (5.45%), and Oxygen (9.34%), consistent with its molecular formula. The hydrochloride groups contribute significantly to the chlorine content and enhance the compound's polarity. The compound's extended propoxy-piperazine side chain provides conformational flexibility, allowing optimal interaction with cellular targets, while the lipophilic coumarin core facilitates membrane penetration [1] [4].
Picumast dihydrochloride emerged in the 1980s as an innovative approach to allergic disease management, with extensive preclinical and clinical evaluation conducted throughout the decade. It was developed as a prophylactically active anti-allergic compound that uniquely combined inhibition of mediator release from mast cells with antagonism of mediator action at receptor sites. This dual mechanism represented a significant advancement beyond existing prophylactic agents that typically exhibited only one of these actions [1] [5].
Pharmacologically, PDH is classified as a prophylactic anti-allergic agent with H~1~-receptor antagonism. Unlike conventional antihistamines, PDH demonstrates additional inhibitory actions beyond H~1~ blockade that collectively suppress both immediate and late-phase allergic reactions in animal models and human studies. Notably, its primary metabolites M1 and M2 retain significant H~1~-antagonist activity, contributing to the compound's overall pharmacological profile. PDH's activity spectrum clearly differentiates it from established prophylactic anti-allergic drugs like disodium cromoglycate (DSCG) and ketotifen, both in terms of mechanism breadth and clinical efficacy [1] [5].
Early research established PDH's efficacy across multiple allergic conditions. A comprehensive series of studies published in 1989 demonstrated its effectiveness in allergic rhinitis and bronchial asthma, where it significantly improved bronchial responsiveness and symptom scores. The compound also showed inhibitory effects on carrageenin-induced edema in rats, indicating anti-inflammatory potential, though it was notably inactive against other inflammation models like adjuvant arthritis and cotton pellet granulomas, preventing its classification as a broad-spectrum anti-inflammatory agent [1] [3] [5].
Picumast dihydrochloride demonstrates a distinct pharmacological profile when compared to established prophylactic anti-allergic drugs such as disodium cromoglycate (DSCG) and ketotifen. Unlike DSCG, which primarily functions through mast cell stabilization, PDH combines this activity with direct H~1~-receptor antagonism and inhibition of other inflammatory mediators. This dual mechanism enables suppression of both mediator release and subsequent mediator actions on target tissues, providing a broader spectrum of anti-allergic activity [1] [5].
Ketotifen, while also possessing mast cell stabilizing and antihistaminic properties, differs significantly from PDH in its pharmacodynamic profile. Ketotifen exhibits potent central nervous system (CNS) penetration, resulting in sedative effects that limit its clinical utility. In contrast, PDH shows minimal CNS activity, with studies demonstrating no significant impairment of safety-related performance parameters at therapeutic doses. This advantageous side effect profile positions PDH as potentially better tolerated for chronic prophylactic use [1] [6].
Table 2: Comparative Mechanisms of Prophylactic Anti-Allergic Agents [1] [3] [5]
Pharmacological Property | Picumast Dihydrochloride | DSCG | Ketotifen |
---|---|---|---|
Mast cell stabilization | Yes | Yes | Yes |
H~1~-receptor antagonism | Yes (including metabolites) | No | Yes |
Inhibition of late-phase reactions | Significant | Minimal | Moderate |
CNS penetration | Minimal | Minimal | Significant |
Sedative potential | Low | None | High |
Anti-inflammatory activity | Selective (carrageenin edema) | None | Moderate |
Clinical studies directly comparing PDH with these established agents reveal important efficacy differences. In patients with seasonal allergic rhinitis, PDH demonstrated superior symptom control compared to placebo and comparable efficacy to astemizole, with significantly reduced nasal symptoms following allergen challenge. In bronchial asthma management, long-term studies (up to one year) showed PDH maintained equivalent efficacy to ketotifen with potentially improved tolerability. PDH's unique ability to suppress both immediate hypersensitivity reactions and late-phase inflammatory responses in allergic sheep models further distinguishes its mechanism from DSCG, which primarily affects only the immediate phase [1] [5] [6].
PDH's broader mechanism translates to clinical advantages in allergic symptom complexes involving multiple mediator systems. While DSCG exclusively prevents mast cell degranulation, PDH additionally blocks the effects of released histamine and potentially other mediators at receptor sites. This comprehensive approach likely explains PDH's documented efficacy in reducing both early and late-phase allergic responses, a therapeutic effect not consistently achieved with single-mechanism agents [1] [5].
Table 3: Clinical Efficacy Comparison in Allergic Conditions [1] [5] [6]
Clinical Parameter | Picumast Dihydrochloride | Ketotifen | DSCG |
---|---|---|---|
Seasonal allergic rhinitis | +++ | ++ | ++ |
Perennial asthma maintenance | +++ | +++ | ++ |
Late-phase reaction suppression | +++ | ++ | + |
Bronchial hyperresponsiveness | Significant reduction | Moderate reduction | Minimal effect |
Onset of prophylactic action | 1-2 weeks | 1-2 weeks | 4-6 weeks |
Efficacy scale: + = minimal effect; ++ = moderate efficacy; +++ = significant efficacy
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2